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Compound of Interest

Compound Name: Cyanine5 tetrazine

Cat. No.: B1192616

Introduction

The site-specific labeling of proteins with fluorescent dyes is a cornerstone of modern biological
research and drug development. Among the advanced methods available, the use of Cyanine5
(Cyb5) tetrazine for bioorthogonal labeling offers exceptional specificity and efficiency. This
technique relies on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction
between a tetrazine moiety on the fluorescent probe and a strained dienophile, typically a
trans-cyclooctene (TCO), that has been incorporated into the protein of interest.[1][2] This
reaction is characterized by its rapid kinetics, high selectivity, and ability to proceed under mild,
physiological conditions without the need for a catalyst, making it ideal for labeling
biomolecules in complex biological systems.[2][3]

Cy5 tetrazine is a far-red fluorescent probe with excitation and emission maxima around 650
nm and 670 nm, respectively, making it well-suited for applications requiring deep tissue
penetration and minimal autofluorescence from biological samples.[2] The PEGS linker often
included in Cy5-PEG8-Tetrazine constructs enhances water solubility and reduces steric
hindrance, further optimizing the labeling reaction.[2] A notable feature of many tetrazine-dye
conjugates is a "turn-on" fluorescence upon reaction with a TCO group, where the tetrazine
guenches the dye's fluorescence until the ligation occurs, leading to a significant increase in
fluorescence intensity and improved signal-to-noise ratios.[2][4]

Principle of the Reaction
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The labeling process is a two-step procedure. First, the protein of interest is functionalized with
a TCO group. This is typically achieved by reacting the protein with a TCO-NHS ester, which
targets primary amines (lysine residues and the N-terminus).[5] The second step is the
bioorthogonal ligation, where the TCO-modified protein is reacted with Cy5 tetrazine. The
IEDDA reaction proceeds via a [4+2] cycloaddition, forming a stable dihydropyridazine
conjugate and releasing dinitrogen gas.[2] This highly specific and rapid reaction ensures that
the Cy5 dye is covalently attached only to the TCO-modified sites on the protein.[6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the Cy5 tetrazine labeling
protocol.
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Parameter Value Remarks Source
Inverse-Electron- ) )
_ _ Bioorthogonal click
Reaction Type Demand Diels-Alder ) [1112]
_ - chemistry
(iIEDDA) Cycloaddition
Cyanine5-Tetrazine
and trans-cyclooctene  Highly specific and
Reactants B _ _ [2][6]
(TCO)-modified rapid reaction
protein
Extremely fast
kinetics, allowing for
efficient labeling at
Second-Order Rate low concentrations.
10%- 105 M-1st [2]
Constant (k2) The exact rate
depends on the
specific tetrazine and
TCO structures.
Cy5 Excitation o )
) ~650 nm Post-ligation with TCO  [2]
Maximum (A_ex)
Cy5 Emission o )
) ~670 nm Post-ligation with TCO  [2]
Maximum (A_em)
The reaction is pH-
Optimal pH Range 4.0-10.0 insensitive within this [1]
range.
For initial protein
TCO-NHS Ester to o )
) 10-20 fold modification with [2][5]
Protein Molar Excess
TCO.
Cy5-Tetrazine to TCO- For the final labeling
1.5-5 fold [5]

Protein Molar Excess

step.

Typical Incubation
Time (TCO-NHS

reaction)

30-60 minutes at room
temperature or 2

hours on ice

For protein
modification with
TCO.

[5]
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) ] 1-2 hours at room
Typical Incubation

i ] temperature (often The reaction is very
Time (Tetrazine-TCO o ) [5]
o complete within 30 rapid.
ligation) )
minutes)

Experimental Protocols
Part 1: Modification of Protein with trans-cyclooctene
(TCO)

This protocol describes the modification of a protein with a TCO group using a TCO-NHS ester.
Materials:

» Protein of interest

o Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NacCl, pH 7.2-7.5)

e TCO-NHS ester (e.g., TCO-PEGx-NHS ester)

e Anhydrous DMF or DMSO

e Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)

o Desalting column or dialysis equipment

Procedure:

» Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a
concentration of 1-10 mg/mL.[5] Ensure the buffer does not contain primary amines like Tris
or glycine.[5]

e TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in
anhydrous DMF or DMSO to a concentration of 10-20 mM.[2]

» Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to
the protein solution.[2][5] The optimal ratio may need to be determined empirically for each
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protein.

 Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on
ice.[5]

e Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100
mM. Incubate for 15 minutes at room temperature.[5]

 Purification: Remove the excess TCO-NHS ester and byproducts using a desalting column
or by dialysis against an appropriate buffer (e.g., PBS).[5]

Part 2: Labeling of TCO-Modified Protein with Cy5
Tetrazine

This protocol describes the final labeling step of the TCO-modified protein with Cy5 tetrazine.

Materials:

TCO-modified protein from Part 1

Cyb-Tetrazine (e.g., Cy5-PEG8-Tetrazine)

Anhydrous DMSO

Appropriate reaction buffer (e.g., PBS)

Procedure:

» Reactant Preparation: Prepare a stock solution of Cy5-Tetrazine in an appropriate solvent
like DMSO.[5]

 Ligation Reaction: Add a 1.5 to 5-fold molar excess of Cy5-Tetrazine to the TCO-modified
protein solution.[5]

 Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
Due to the fast kinetics, the reaction is often complete within 30 minutes.[5]
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 Purification (Optional): If necessary, remove excess Cy5-Tetrazine using a desalting column
or dialysis. For many applications, the labeled protein can be used directly.

e Analysis: The labeled protein is now ready for downstream applications such as SDS-PAGE,
cellular imaging, or flow cytometry.[2] For SDS-PAGE analysis, mix the labeled protein
solution with 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.[5]

Mandatory Visualizations

Step 1: TCO Modification

Step 2: Cy5 Tetrazine Ligation

Cy5-Tetrazine Incubati

Tt
(1.5-5 molar excess)

Cy5-Labeled Protein

)

Click to download full resolution via product page
Caption: Experimental workflow for labeling a protein with Cy5 tetrazine.

Caption: The iEDDA reaction between a TCO-modified protein and Cy5-tetrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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